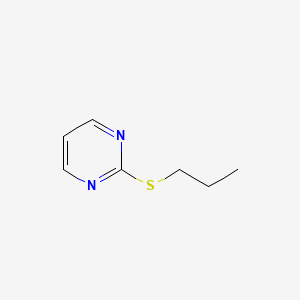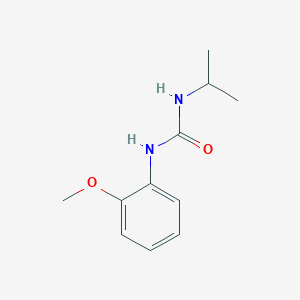methanone](/img/structure/B7458777.png)
[4-(4-Chlorobenzyl)piperazin-1-yl](cyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Chlorobenzyl)piperazin-1-yl](cyclopropyl)methanone is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in the field of pharmacology. In
Mecanismo De Acción
The mechanism of action for [4-(4-Chlorobenzyl)piperazin-1-yl](cyclopropyl)methanone is not fully understood. However, it is believed to interact with certain receptors in the brain, including the serotonin and dopamine receptors. This interaction may lead to changes in neurotransmitter levels, which can affect mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that [4-(4-Chlorobenzyl)piperazin-1-yl](cyclopropyl)methanone can have various biochemical and physiological effects. It has been shown to increase levels of certain neurotransmitters, including serotonin and dopamine, in the brain. This can lead to changes in mood and behavior. Additionally, this compound has been shown to have anti-inflammatory properties, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [4-(4-Chlorobenzyl)piperazin-1-yl](cyclopropyl)methanone in lab experiments is its unique structure. This compound has the potential to interact with certain receptors in the brain in a way that other compounds cannot. Additionally, it has been shown to have low toxicity, which makes it a safer option for lab experiments.
One limitation of using [4-(4-Chlorobenzyl)piperazin-1-yl](cyclopropyl)methanone in lab experiments is its limited availability. This compound is not widely available, which can make it difficult for researchers to obtain. Additionally, more research is needed to fully understand the mechanism of action and potential applications of this compound.
Direcciones Futuras
There are several potential future directions for research involving [4-(4-Chlorobenzyl)piperazin-1-yl](cyclopropyl)methanone. One direction is to further explore its potential as a treatment for neurological disorders such as depression and anxiety. Additionally, more research is needed to fully understand the mechanism of action and potential applications of this compound. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
The synthesis method for [4-(4-Chlorobenzyl)piperazin-1-yl](cyclopropyl)methanone involves a series of chemical reactions. One method involves the reaction of 4-chlorobenzylpiperazine with cyclopropylcarbonyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
One potential scientific research application for [4-(4-Chlorobenzyl)piperazin-1-yl](cyclopropyl)methanone is in the field of pharmacology. This compound has been studied for its potential use as a drug candidate due to its ability to interact with certain receptors in the brain. It has been shown to have potential as a treatment for various neurological disorders, including depression and anxiety.
Propiedades
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O/c16-14-5-1-12(2-6-14)11-17-7-9-18(10-8-17)15(19)13-3-4-13/h1-2,5-6,13H,3-4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEDOKVXTSUCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Chlorobenzyl)piperazin-1-yl](cyclopropyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B7458717.png)
![2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7458721.png)


![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7458760.png)
![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)
![4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B7458774.png)




![3-(3-methoxypropyl)-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458813.png)